molecular formula C8H18N2O B017425 N-Ethyl-2-morpholinoethanamine CAS No. 108302-54-1

N-Ethyl-2-morpholinoethanamine

Cat. No.: B017425
CAS No.: 108302-54-1
M. Wt: 158.24 g/mol
InChI Key: OXQOOWBHUWQUMD-UHFFFAOYSA-N
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Description

N-Ethyl-2-morpholinoethanamine is an organic compound belonging to the class of morpholines. It is characterized by the presence of a morpholine ring, which consists of a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

N-Ethyl-2-morpholinoethanamine, also known as 2-Morpholinoethanamine, is a key intermediate of moclobemide . Moclobemide is a selective monoamine oxidase A (MAO-A) inhibitor . MAO-A is an enzyme that breaks down monoamines, including neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters, which can help to alleviate symptoms of depressive illness .

Mode of Action

It is known that compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities . These include anti-gastroesophageal reflux disease and anti-irritable bowel syndrome, anti-inflammatory, and anticancer activities .

Biochemical Pathways

It is known that the compound is involved in the inhibition of mao-a, which plays a crucial role in the regulation of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters, potentially affecting multiple downstream pathways related to mood regulation and other physiological processes .

Result of Action

It is known that the compound can have a broad spectrum of biological activities, including anti-inflammatory and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

It is known that the compound is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as temperature and pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-morpholinoethanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of ferric chloride in water. This reaction produces ethyl 3-morpholinopropanoate, which is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this intermediate in the presence of sodium nitrite and hydrochloric acid in water produces this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, waste disposal, and simplicity of purification. The use of inexpensive and commercially accessible starting materials, along with aqueous conditions, makes this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-morpholinoethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Ethyl-2-morpholinoethanamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Morpholinoethanamine: This compound is structurally similar but lacks the ethyl group attached to the nitrogen atom.

    4-Morpholineethanamine: Another similar compound with a different substitution pattern on the morpholine ring.

    N-Aminoethylmorpholine: Similar in structure but with an aminoethyl group instead of an ethyl group.

Uniqueness

N-Ethyl-2-morpholinoethanamine is unique due to the presence of the ethyl group, which enhances its nucleophilic properties and makes it more reactive in certain chemical reactions. This structural feature also contributes to its versatility in various scientific and industrial applications .

Properties

IUPAC Name

N-ethyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQOOWBHUWQUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561230
Record name N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108302-54-1
Record name N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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